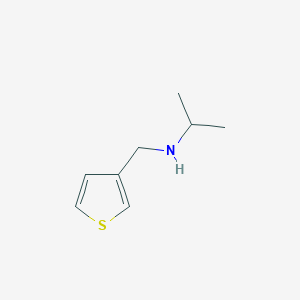

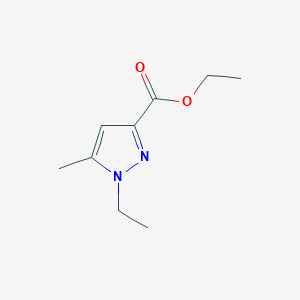

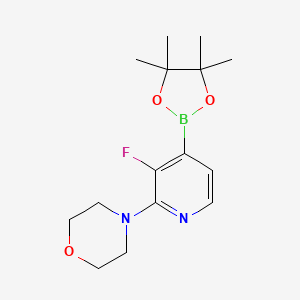

Isopropyl-thiophen-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

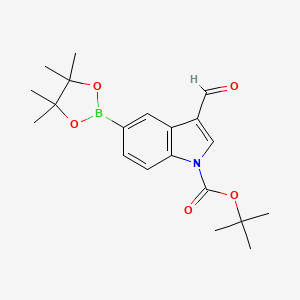

Isopropyl-thiophen-3-ylmethyl-amine is a compound that is involved in various chemical reactions and has been studied in the context of synthesizing unnatural amino acids and recyclization reactions. The compound is related to isopropylamine, which is known for its role as an amino donor in the synthesis of unnatural amino acids through ω-transaminase-catalyzed reactions . Additionally, isopropylamine derivatives have been investigated in reactions with thiourea, leading to complex heterocyclic structures .

Synthesis Analysis

The asymmetric synthesis of unnatural amino acids can be achieved using isopropylamine as an amino donor in ω-transaminase-catalyzed reactions. This process involves the transfer of an amino group from isopropylamine to α-keto acids, resulting in the formation of chiral amino acids that do not naturally occur in nature . The use of isopropylamine is advantageous due to its low cost and the high volatility of the ketone byproduct, which simplifies the purification process.

Molecular Structure Analysis

The molecular structure of the compounds derived from isopropylamine has been elucidated using X-ray diffraction data. For instance, the reaction of isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with thiourea leads to the formation of complex molecules with a spirocyclic thiazole-furan structure . The structural analysis confirms the presence of multiple rings and functional groups, indicative of the compound's potential for further chemical transformations.

Chemical Reactions Analysis

Isopropylamine derivatives undergo interesting recyclization reactions when reacted with thiourea. The reaction proceeds through several steps, including nucleophilic addition, ring cleavage, and intramolecular nucleophilic addition, resulting in the formation of spirocyclic compounds. The final products of these reactions are 2-amino-6-aryl-9-[phenyl(arylamino)methylidene]-1-thia-3,6-diazaspiro[4.4]non-2-ene-4,7,8-triones, which are formed by the elimination of isopropyl alcohol and subsequent amination with aromatic amine .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of isopropyl-thiophen-3-ylmethyl-amine are not detailed in the provided papers, the properties of related compounds, such as volatility and reactivity, can be inferred. Isopropylamine's high volatility is beneficial for its use as an amino donor in synthetic applications . The reactivity of isopropylamine derivatives in recyclization reactions with thiourea suggests that these compounds are likely to have significant nucleophilic character and the ability to form stable heterocyclic structures .

Aplicaciones Científicas De Investigación

Spectroelectrochemical and Biosensor Applications

Isomeric thienylpyrrole derivatives, which share structural features with Isopropyl-thiophen-3-ylmethyl-amine, have been investigated for their spectroelectrochemical properties and potential in biosensor applications. The electrochemical polymerization of these derivatives results in polymer films with distinct electrochromic properties, showing promise for biosensing applications, particularly when used as immobilization matrices for enzymes like glucose oxidase (Ayranci et al., 2015).

Surface Chemistry and SAMs

The interaction of isopropylamine derivatives with self-assembled monolayers (SAMs) on gold substrates has been studied for the development of surface chemistry applications. These interactions, specifically with transition metal coordination complexes, underscore the utility of such compounds in forming densely packed SAMs, which are crucial for various nanotechnology and material science applications (Dube et al., 2005).

Catalytic Applications in Organic Synthesis

Compounds related to Isopropyl-thiophen-3-ylmethyl-amine have been employed as catalysts for the synthesis of amides from carboxylic acids and amines, demonstrating their potential in peptide synthesis. This method works efficiently at room temperature, indicating the versatility of these compounds in facilitating bond formation with minimal environmental impact (El Dine et al., 2015).

Photoinitiators for Polymerization

Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, which are structurally analogous, have been developed as photoinitiators for radical and cationic polymerizations. Their ability to initiate polymerization under near-UV and visible light showcases their potential in creating advanced materials and coatings with specific properties (Zhang et al., 2015).

Development of Bioactive Compounds

Research into derivatives of Isopropyl-thiophen-3-ylmethyl-amine includes the synthesis of compounds with potential biological activity. For instance, triazole derivatives have been synthesized and evaluated for their physico-chemical properties and biological activities, underscoring the importance of these compounds in the development of new pharmacological agents (Safonov, 2018).

Corrosion Inhibition

Isopropyl-thiophen-3-ylmethyl-amine derivatives have also been explored for their corrosion inhibition properties. These compounds exhibit significant efficiency in protecting metals from corrosion, highlighting their potential in materials science and engineering applications (Daoud et al., 2014).

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBABRRFOROSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl-thiophen-3-ylmethyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)

![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)